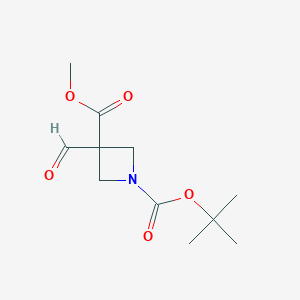

1-tert-butyl 3-methyl 3-formylazetidine-1,3-dicarboxylate

Description

1-tert-Butyl 3-methyl 3-formylazetidine-1,3-dicarboxylate is a specialized azetidine derivative featuring a four-membered nitrogen-containing heterocycle. Its molecular structure includes a formyl group (-CHO) at the 3-position, a tert-butyl ester at the 1-position, and a methyl ester at the 3-position. This compound is characterized by its high reactivity due to the strained azetidine ring and the electrophilic formyl group, making it a valuable intermediate in organic synthesis, particularly in asymmetric catalysis and pharmaceutical development . Its molecular formula is C12H19NO5, with a molecular weight of 257.28 g/mol.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-formylazetidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-5-11(6-12,7-13)8(14)16-4/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKGIVAJUIUSND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167326-05-6 | |

| Record name | 1-tert-butyl 3-methyl 3-formylazetidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Strategies for Azetidine Derivatives

Azetidine-based compounds are critical intermediates in pharmaceutical synthesis, particularly for constrained peptide mimics and kinase inhibitors. The target molecule, 1-tert-butyl 3-methyl 3-formylazetidine-1,3-dicarboxylate, requires precise functionalization at the 1- and 3-positions of the four-membered ring. Two primary strategies emerge from the literature:

- Direct oxidation of hydroxymethyl precursors to introduce the formyl group while preserving ester functionalities.

- Cyclization of linear precursors followed by selective deprotection to install the tert-butyl and methyl esters.

Oxidation of Hydroxymethyl Groups to Formyl

The most direct route to the formyl group involves oxidizing a hydroxymethylazetidine intermediate. A seminal example is the synthesis of tert-butyl 3-formylazetidine-1-carboxylate from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate using iodoxybenzoic acid (IBX) in ethyl acetate under reflux. This method achieves a 99% yield, demonstrating IBX’s efficacy in converting primary alcohols to aldehydes without over-oxidation.

Adaptation for the Target Compound

To incorporate the methyl ester at the 3-position, the starting material would require a pre-existing methyl ester alongside the hydroxymethyl group. For instance, tert-butyl 3-(hydroxymethyl)-3-(methoxycarbonyl)azetidine-1-carboxylate could undergo IBX oxidation, yielding the desired formyl derivative. Challenges include:

- Steric hindrance from the adjacent methyl ester, potentially slowing oxidation.

- Compatibility of IBX with ester groups, which is favorable based on prior success with tert-butyl esters.

Reaction Conditions

- Solvent : Ethyl acetate (polar aprotic) ensures solubility of both the substrate and IBX.

- Temperature : Reflux (≈80°C) accelerates the reaction without decomposing the azetidine ring.

- Workup : Filtration and concentration yield the product as a yellow oil, amenable to further purification.

Cyclization and Deprotection Approaches

An alternative pathway involves constructing the azetidine ring through cyclization, followed by functional group interconversion. The Chinese patent CN111362852A details a method for synthesizing 1-tert-butyloxycarbonyl-3-azetidinone via cyclization of dimethoxyazetidine precursors. Key steps include:

- Cyclization : Reacting 1,3-dichloro-2,2-dimethylpropane with benzylamine to form 1-benzyl-3,3-dimethoxyazetidine.

- Deprotection : Treating dimethoxyazetidine with citric acid to hydrolyze methoxy groups, yielding the azetidinone.

Sequential Protection and Functionalization

A third strategy employs sequential protection of the azetidine nitrogen and carboxyl groups, followed by oxidation. This approach minimizes side reactions by isolating reactive sites.

Stepwise Synthesis

- Amine Protection : React azetidine-3-carboxylic acid with di-tert-butyl dicarbonate to form tert-butyl azetidine-1-carboxylate-3-carboxylic acid.

- Methyl Esterification : Treat the carboxylic acid with methanol and thionyl chloride to yield tert-butyl 3-(methoxycarbonyl)azetidine-1-carboxylate.

- Hydroxymethyl Introduction : Perform a Mannich reaction to add a hydroxymethyl group at the 3-position.

- Oxidation : Apply IBX to convert the hydroxymethyl to formyl.

Critical Considerations

- Order of Steps : Early introduction of the tert-butyl group prevents interference during esterification.

- Oxidation Selectivity : IBX’s mildness ensures the methyl ester remains intact.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Nucleophilic Addition at the Formyl Group

The formyl group (-CHO) participates in nucleophilic additions, enabling the construction of carbon-carbon bonds.

Example Reaction :

Reaction with organolithium reagents (e.g., n-BuLi) in THF at low temperatures (-78°C) generates secondary alcohols. For instance, analogous reactions with tert-butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5) demonstrated nucleophilic attack at the carbonyl carbon, followed by protonation to yield substituted alcohols .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic addition | n-BuLi, THF, -78°C → RT | Substituted azetidine alcohol derivatives |

Reductive Amination

The formyl group undergoes reductive amination with primary amines to form secondary amines.

Experimental Procedure :

-

React with amines (e.g., trans-2-phenylcyclopropanamine hydrochloride) in DCM.

-

Add acetic acid as a catalyst.

-

Reduce with sodium triacetoxyborohydride (NaBH(OAc)₃) at RT .

Outcome :

-

Conversion to tert-butyl 3-[(trans-2-phenylcyclopropyl)amino]methyl azetidine-1-carboxylate in 57% yield .

Ester Hydrolysis

The methyl ester group can undergo hydrolysis to yield carboxylic acids under basic or acidic conditions.

Conditions :

-

Basic Hydrolysis : NaOH/MeOH/H₂O, reflux.

-

Acidic Hydrolysis : HCl (aq.), RT.

Note : The tert-butyl ester remains stable under mild hydrolysis conditions but can be cleaved with strong acids (e.g., TFA) .

Oxidation of the Formyl Group

The formyl group can be oxidized to a carboxylic acid.

Example :

Oxidation using IBX (2-iodoxybenzoic acid) in ethyl acetate under reflux converts hydroxymethyl groups to formyl groups . While direct oxidation data for this compound is limited, analogous reactions suggest feasibility.

Azetidine Ring Functionalization

The Boc-protected azetidine nitrogen can undergo deprotection and subsequent alkylation/acylation.

Deprotection :

-

Remove the Boc group using TFA in DCM.

-

Expose the secondary amine for further reactions (e.g., coupling with acyl chlorides) .

Comparative Reactivity of Derivatives

Characterization Data

Post-reaction products are typically characterized via:

Scientific Research Applications

1-tert-butyl 3-methyl 3-formylazetidine-1,3-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving azetidine derivatives.

Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-formylazetidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate enzyme activity. The formyl and ester groups can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several azetidine, pyrrolidine, and piperidine derivatives. Below is a detailed comparison based on substituents, reactivity, and applications:

Table 1: Structural and Functional Comparisons

Key Findings

Reactivity: The formyl group in the target compound enables nucleophilic additions (e.g., Grignard reactions) and reductive aminations, distinguishing it from allyl- or amino-substituted analogs . Azetidine vs. Piperidine: Azetidine’s smaller ring size increases ring strain, enhancing reactivity compared to six-membered piperidine derivatives, which are more stable but less reactive .

Synthetic Utility :

- The compound’s formyl group facilitates asymmetric synthesis of spirocyclic structures (e.g., diazaspiro[3.3]heptanes) , whereas allyl-substituted azetidines are used in transition-metal-catalyzed couplings .

- Trifluoromethyl analogs (e.g., ) are preferred in medicinal chemistry for metabolic stability, whereas the formyl derivative serves as a versatile electrophile .

Physical Properties: Solubility: The formyl group increases polarity compared to non-polar substituents (e.g., benzyl in ), enhancing solubility in polar aprotic solvents like THF or DMF . Melting Point: Formyl derivatives typically exhibit lower melting points than amino-substituted analogs due to reduced crystallinity .

Table 2: Comparative Physicochemical Data

Research Implications

- Pharmaceuticals : The formyl group’s reactivity makes the compound a precursor for bioactive molecules, such as RAS inhibitors (e.g., Elironrasib analogs) .

- Material Science : Compared to allyl-substituted azetidines, the formyl derivative is less suited for polymerization but more valuable in functionalizing polymers .

- Asymmetric Synthesis : The compound outperforms piperidine derivatives in stereoselective reactions due to azetidine’s conformational constraints .

Q & A

Q. What computational tools predict the compound’s binding affinity to biological targets (e.g., kinases)?

- In Silico Methods :

- Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PI3K) to identify key hydrogen bonds with the formyl and ester groups .

- MD simulations (GROMACS) assess stability of ligand-protein complexes over time, prioritizing derivatives for synthesis .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.